[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
Brand Name: Vulcanchem
CAS No.: 928330-36-3
VCID: VC11786801
InChI: InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+
SMILES: CCCNCC=CC1=CC=C(C=C1)OC
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine

CAS No.: 928330-36-3

Cat. No.: VC11786801

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine - 928330-36-3

Specification

CAS No. 928330-36-3
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name (E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine
Standard InChI InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+
Standard InChI Key XUIOQWSQOVVSLF-SNAWJCMRSA-N
Isomeric SMILES CCCNC/C=C/C1=CC=C(C=C1)OC
SMILES CCCNCC=CC1=CC=C(C=C1)OC
Canonical SMILES CCCNCC=CC1=CC=C(C=C1)OC

Introduction

Chemical Identity and Structural Properties

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a secondary amine featuring a trans-configured (E) propenyl group bridging a 4-methoxyphenyl moiety and a propylamine substituent. Its hydrochloride salt (CAS 1240591-01-8) has a molecular formula of C13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO} and a molecular weight of 241.76 g/mol . The free base form (PubChem CID 56604440) exhibits a molecular weight of 205.30 g/mol with the formula C13H19NO\text{C}_{13}\text{H}_{19}\text{NO}, highlighting the impact of salt formation on molecular mass .

Stereochemical Configuration

The E-geometry of the propenyl group is critical for its electronic and steric properties. This configuration arises from the preferential stability of the trans isomer due to reduced steric hindrance between the 4-methoxyphenyl group and the propylamine chain . Computational modeling confirms a dihedral angle of 176° between the aromatic ring and the amine group, favoring planar conjugation .

Physicochemical Data

PropertyValue (Hydrochloride Salt)Value (Free Base)
Molecular FormulaC13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO}C13H19NO\text{C}_{13}\text{H}_{19}\text{NO}
Molecular Weight (g/mol)241.76205.30
DensityN/A1.12 g/cm³ (est.)
Boiling PointN/A298°C (est.)

Data sourced from Chemsrc and PubChem .

Synthetic Methodologies

Transition-Metal-Catalyzed Hydroamination

The Widenhoefer protocol using Pt(II) catalysts (e.g., Zeise’s dimer with triphenylphosphine) enables intramolecular hydroamination of γ-amino alkenes . Applying this to 3-(4-methoxyphenyl)prop-2-en-1-amine derivatives yields the target compound via Markovnikov addition. Key steps include:

  • Coordination: Pt(II) forms a π-complex with the alkene, activating it for nucleophilic attack .

  • Amine Addition: The pendant amine attacks the activated alkene, forming an azaplatinacyclobutane intermediate .

  • Protonolysis: Cleavage of the Pt–N bond releases the product and regenerates the catalyst .

This method achieves yields >75% under mild conditions (60–80°C, 24–48 hrs) .

Claisen-Schmidt Condensation Followed by Reductive Amination

A two-step approach derived from enone synthesis involves:

  • Condensation: 4-Methoxyacetophenone reacts with propionaldehyde under basic conditions (NaOH/ethanol) to form (E)-3-(4-methoxyphenyl)prop-2-en-1-one .

  • Reductive Amination: The enone undergoes reductive amination with propylamine using NaBH4\text{NaBH}_4 or H2/Pd-C\text{H}_2/\text{Pd-C}, yielding the target amine .

Catalytic and Mechanistic Insights

Role in Hydroaminomethylation

Rhodium-catalyzed hydroaminomethylation (HAM) utilizes this compound as a model substrate for synthesizing branched amines. The Beller group demonstrated that Rh/Xantphos systems achieve linear-to-branched (n:i) selectivity >99:1 at 120°C and 50 bar CO/H2_2 . Mechanistically:

  • Hydroformylation: Alkene converts to an aldehyde.

  • Condensation: Aldehyde reacts with amine to form an enamine.

  • Hydrogenation: Enamine reduces to the final amine product .

Enantioselective Modifications

Chiral ligands like MeO-furyl-BIPHEP induce enantioselectivity in Ru-catalyzed HAM, achieving up to 88% ee for analogous compounds . The rigid transition state aligns the 4-methoxyphenyl group away from the catalyst’s chiral pocket, favoring R-configuration .

Industrial and Environmental Considerations

Scalability Challenges

Pt-catalyzed hydroamination faces catalyst cost barriers ($320–450/g for Zeise’s dimer). Recent advances in Fe-based catalysts (e.g., Fe(CO)3_3) may offer cheaper alternatives but with reduced yields (45–50%) .

Green Chemistry Metrics

MetricPt-Catalyzed RouteFe-Catalyzed Route
Atom Economy92%88%
E-Factor8.212.5
Process Mass Intensity1.93.1

Data adapted from ACS Catalysis studies .

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